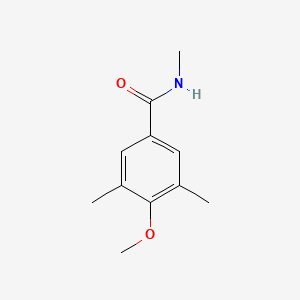
3-Trifluoromethoxy-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethoxy-propionitrile is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability.
Mecanismo De Acción
Target of Action
It is known that the trifluoromethoxy (cf3o) group, which is a part of this compound, has become a novel moiety in various fields because of its unique features .
Mode of Action
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group is often used in the synthesis of CF3O-containing compounds, facilitated by innovative reagents .
Biochemical Pathways
A related compound, a 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Pharmacokinetics
A related compound, 3-(2,2,2-trifluoroethoxy)-propionitrile, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, has been introduced as an electrolyte solvent for high-energy density li|ncm batteries .
Result of Action
The trifluoromethoxy group is known to facilitate the synthesis of cf3o-containing compounds, making them more accessible .
Action Environment
It is known that the trifluoromethoxy group has unique features that make it a novel moiety in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-propionitrile typically involves the introduction of the trifluoromethoxy group (CF3O) into the propionitrile structure. One common method involves the reaction of propionitrile with trifluoromethoxylating reagents under controlled conditions. These reagents facilitate the incorporation of the trifluoromethoxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including purification and isolation techniques, to obtain the desired compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 3-Trifluoromethoxy-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-carboxylic acids, while reduction can produce trifluoromethoxy-alkanes .
Aplicaciones Científicas De Investigación
3-Trifluoromethoxy-propionitrile has a wide range of scientific research applications:
Comparación Con Compuestos Similares
- 3-Trifluoromethoxy-benzonitrile
- 3-Trifluoromethoxy-phenylacetonitrile
- 3-Trifluoromethoxy-propionic acid
Comparison: Compared to similar compounds, 3-Trifluoromethoxy-propionitrile stands out due to its unique combination of high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and safe materials .
Propiedades
IUPAC Name |
3-(trifluoromethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)9-3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUNXWRYTIKYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol](/img/structure/B6335056.png)
![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)
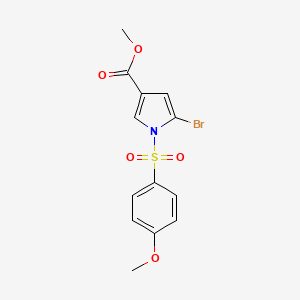

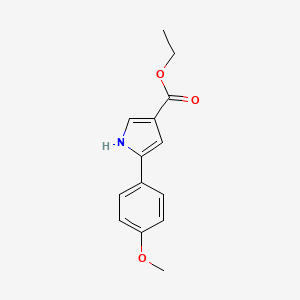
![Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B6335092.png)
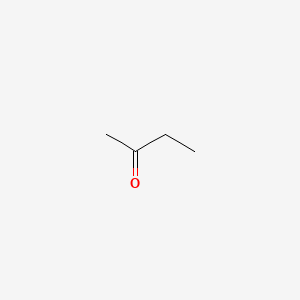
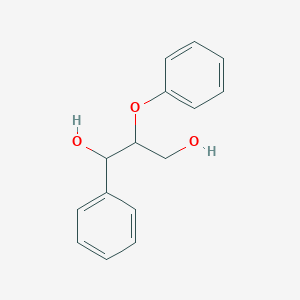
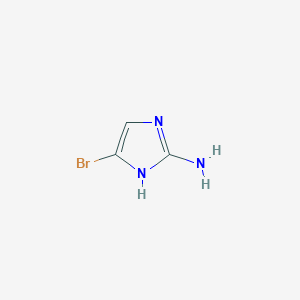
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)
